N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide
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Overview
Description
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the benzenesulfonamide moiety via sulfonation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction cascades and metabolic processes, which are crucial for understanding its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide shares structural similarities with other piperidine derivatives and benzenesulfonamide compounds.
- Examples include N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide and N-{4-[(4-phenyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide.
Uniqueness
- The unique combination of the piperidine ring, benzyl group, and benzenesulfonamide moiety in this compound provides distinct chemical and biological properties.
- Its specific interactions with molecular targets and pathways set it apart from other similar compounds, making it a valuable subject for further research.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3S/c1-21-8-9-22(2)27(18-21)34(32,33)29-20-25-10-12-26(13-11-25)28(31)30-16-14-24(15-17-30)19-23-6-4-3-5-7-23/h3-13,18,24,29H,14-17,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGIWEBNURVRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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